Isoamyl levulinate

CAS No.: 71172-75-3

Cat. No.: VC3886726

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71172-75-3 |

|---|---|

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

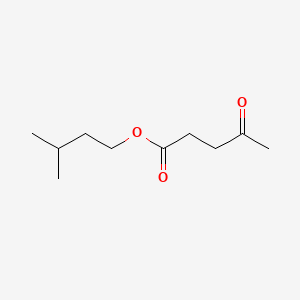

| IUPAC Name | 3-methylbutyl 4-oxopentanoate |

| Standard InChI | InChI=1S/C10H18O3/c1-8(2)6-7-13-10(12)5-4-9(3)11/h8H,4-7H2,1-3H3 |

| Standard InChI Key | NYIALINCMIXBSP-UHFFFAOYSA-N |

| SMILES | CC(C)CCOC(=O)CCC(=O)C |

| Canonical SMILES | CC(C)CCOC(=O)CCC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Isoamyl levulinate features a branched ester structure, combining a levulinic acid moiety (4-oxopentanoic acid) with isoamyl alcohol (3-methyl-1-butanol). The molecule’s 2D structure reveals a ketone group at the gamma position relative to the ester functional group, contributing to its reactivity in hydrogenation and cyclization reactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Density (20°C) | 0.957–0.963 g/cm³ |

| Refractive Index (20°C) | 1.427–1.433 |

| Kovats Retention Index | 1284 (non-polar), 1807 (polar) |

| Solubility | Insoluble in water; soluble in ethanol |

The compound’s low density and refractive index align with typical ester behavior, while its retention indices aid in chromatographic identification .

Synthesis Methodologies

Traditional Chemical Esterification

Conventional synthesis involves acid-catalyzed esterification of levulinic acid and isoamyl alcohol under elevated temperatures (100–150°C). While effective, this method faces criticism for energy intensity and use of corrosive catalysts like sulfuric acid .

Enzymatic Production Advancements

Recent innovations employ immobilized lipases (e.g., Eversa® Transform 2.0) on mesoporous poly(styrene-divinylbenzene) supports. Key parameters from optimized processes include:

Table 2: Optimized Enzymatic Synthesis Conditions

| Parameter | Optimal Value | Conversion Efficiency |

|---|---|---|

| Temperature | 40°C | 65% after 12 hours |

| Biocatalyst Loading | 20% (w/w) | |

| LA:IA Molar Ratio | 1:1.5 | |

| Solvent | Methyl isobutyl ketone |

This green process achieves a respectable EcoScale score of 66.5 , with the biocatalyst retaining 30% activity after five reuse cycles . The mechanism proceeds via interfacial activation, where hydrophobic interactions between the lipase and support enhance stability .

Industrial Applications

Flavoring Agent

As FEMA GRAS 4481, isoamyl levulinate imparts caramel-like notes in:

-

Baked goods

-

Alcoholic beverages

-

Confectionery products

JECFA’s 2010 evaluation established an acceptable daily intake (ADI) of "no safety concern" at current usage levels , supported by its rapid metabolic breakdown into endogenous levulinic acid and isoamyl alcohol .

Bio-Based Material Precursor

Emerging applications leverage its bifunctional structure:

-

Hydrogenation: Produces γ-valerolactone (GVL), a renewable fuel additive

-

Polymer Chemistry: Serves as a monomer for biodegradable polyesters

Recent studies demonstrate synergistic catalyst systems (Ru/C + Amberlite IR-120) achieving 85% GVL yield from isoamyl levulinate under mild hydrogenation conditions .

| Agency | Classification | Reference |

|---|---|---|

| FDA | Flavoring Agent/Adjuvant | 21 CFR 172.515 |

| JECFA | No safety concerns | TRS 960-JECFA 73 |

| FEMA | GRAS 24 | FEMA 4481 |

Toxicological Considerations

While generally recognized as safe, excessive exposure may cause:

-

Mild ocular irritation (rabbit studies)

-

Transient dermal redness at >500 mg/kg doses

Notably, no genotoxic effects were observed in Ames tests at concentrations up to 1 mg/plate .

Recent Research Developments

Solvent-Free Enzymatic Systems

2024 studies explore tin(IV) complexes in solvent-free esterification, achieving 78% conversion at 80°C . This approach eliminates volatile organic compound (VOC) emissions but requires higher energy input compared to enzymatic methods.

Continuous Flow Reactor Design

Pilot-scale systems utilizing packed-bed reactors with immobilized lipases show:

-

10% productivity increase vs. batch systems

-

50% reduction in enzyme deactivation rates

Challenges remain in maintaining optimal water activity () levels during continuous operation .

Environmental Impact and Lifecycle Analysis

Carbon Footprint Comparison

| Synthesis Method | CO₂ Equiv. (kg/kg product) |

|---|---|

| Petrochemical route | 4.2 |

| Enzymatic route | 1.8 |

| Solvent-free chemical | 2.9 |

The enzymatic process reduces emissions by 57% compared to traditional methods, primarily through lower energy demands and renewable substrates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume